Tricloruro de metilestánnico

Descripción general

Descripción

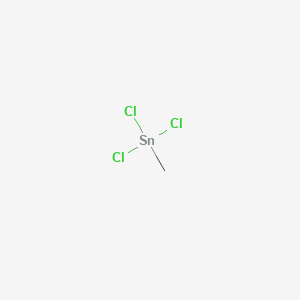

Methyltin trichloride (MTTC) is a chemical compound with the molecular formula C2HCl3Sn. It is an organotin compound, which is a type of organometallic compound made up of a metal atom that is covalently bonded to a carbon atom. MTTC is a colorless, odorless and volatile liquid. MTTC is used in a variety of industrial, commercial and research applications, including in the synthesis of organotin compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers.

Aplicaciones Científicas De Investigación

Síntesis de Metallasilesesquioxanos

El tricloruro de metilestánnico se utiliza en la síntesis de metallasilesesquioxanos . Los metallasilesesquioxanos son un tipo de compuesto organosilicio que tienen aplicaciones potenciales en varios campos, como la ciencia de los materiales y la catálisis.

Preparación de Complejos de Organoestaño (IV)

El this compound también se utiliza en la preparación de complejos de organoestaño (IV) . Estos complejos han mostrado actividades antibacterianas, lo que los hace potencialmente útiles en la investigación médica y relacionada con la salud.

Trifluoroetoxilación catalizada por paladio

El this compound se puede utilizar en la trifluoroetoxilación catalizada por paladio de cloruros aromáticos y heteroaromáticos . Este proceso es importante en la síntesis de un análogo trifluoro de Sildenafil, un medicamento utilizado para tratar la disfunción eréctil y la hipertensión arterial pulmonar.

Preparación de Películas de Estannato de Bismuto/Plata@Cloruro de Plata

El this compound se utiliza en la preparación de muestras de películas de estannato de bismuto/plata@cloruro de plata . Estas películas tienen un rendimiento fotocatalítico mejorado y una capacidad de autolimpieza, lo que las hace potencialmente útiles en aplicaciones ambientales y relacionadas con la energía.

Investigación de Termoquímica

El this compound se utiliza en la investigación de termoquímica . Sus datos de termoquímica de reacción se compilan y estudian para diversas reacciones, contribuyendo a nuestra comprensión de la termodinámica química.

Investigación en Ciencia de Materiales

Debido a sus propiedades únicas, el this compound se utiliza a menudo en la investigación en ciencia de materiales . Su sensibilidad a la humedad y su solubilidad en cloroformo y metanol lo convierten en un compuesto útil en el estudio de nuevos materiales y sus propiedades.

Safety and Hazards

Methyltin trichloride is considered hazardous. It is a flammable solid and is harmful if swallowed. It is fatal in contact with skin and if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Methyltin trichloride is a chemical compound with the formula CH3Cl3Sn The primary targets of Methyltin trichloride are not explicitly mentioned in the available literature

Mode of Action

It’s known that organotin compounds, like methyltin trichloride, can interact with biological systems, potentially affecting various biochemical processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Organotin compounds are known to interact with biological systems, which suggests they may influence various biochemical pathways

Pharmacokinetics

It is soluble in Chloroform and Methanol , which may influence its absorption and distribution. Its metabolic fate and excretion patterns remain unknown. These factors significantly impact the bioavailability of Methyltin trichloride, but more research is needed to fully understand them.

Result of Action

It’s known that when heated to decomposition, Methyltin trichloride emits toxic fumes of Chlorine . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyltin trichloride. For instance, it is sensitive to moisture and forms an irreversible hydrate . This suggests that humidity could affect its stability Additionally, its solubility in certain solvents may influence its action and efficacy in different environments.

Análisis Bioquímico

Biochemical Properties

As an organotin compound, it exhibits a tin atom covalently bonded to a carbon atom . This tin atom forms robust bonds with other molecules, such as ligands, influencing its properties .

Cellular Effects

Organotin compounds are known to be moderately toxic and can have experimental reproductive effects .

Molecular Mechanism

Organotin compounds are known to interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Organotin compounds are known to be stable and can have long-term effects on cellular function .

Dosage Effects in Animal Models

Organotin compounds are known to be moderately toxic and can have experimental reproductive effects .

Metabolic Pathways

Organotin compounds are known to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Organotin compounds are known to interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Organotin compounds are known to interact with targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

trichloro(methyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRLQYJXUZRYDN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027346 | |

| Record name | Trichloromethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Stannane, trichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromethylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.25 [mmHg] | |

| Record name | Trichloromethylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

993-16-8 | |

| Record name | Methyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrichlorotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICHLOROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2E6V14U06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)